

# Chemical Reactivity Profile of Ethyl chloro(methylthio)acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl chloro(methylthio)acetate*

Cat. No.: *B1657291*

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## Abstract

**Ethyl chloro(methylthio)acetate**, a bifunctional organic compound, possesses a unique reactivity profile owing to the presence of an ester, a chlorine atom, and a methylthio group, all attached to the same alpha-carbon. This guide provides a comprehensive overview of its chemical reactivity, drawing upon established principles of organic chemistry and available data on analogous compounds. Key aspects covered include nucleophilic substitution, electrophilic character, stability, and potential decomposition pathways. This document aims to serve as a valuable resource for professionals utilizing this compound in synthetic chemistry and drug development.

## Introduction

**Ethyl chloro(methylthio)acetate** (ECMA) is a versatile reagent in organic synthesis. Its structure, featuring both a good leaving group (chloride) and a functionality susceptible to nucleophilic acyl substitution (ester), alongside a potentially oxidizable sulfur atom, allows for a diverse range of chemical transformations. Understanding its reactivity is crucial for designing synthetic routes and predicting reaction outcomes.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl chloro(methylthio)acetate** and the related compound Ethyl (methylthio)acetate is presented in Table 1.

Property	Ethyl chloro(methylthio)a cetate	Ethyl (methylthio)acetate	Reference(s)
CAS Number	56078-31-0	4455-13-4	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>2</sub> S	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	168.64 g/mol	134.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	Not available	70-72 °C / 25 mmHg	<a href="#">[2]</a>
Density	Not available	1.043 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index	Not available	n <sub>20/D</sub> 1.459	<a href="#">[2]</a>

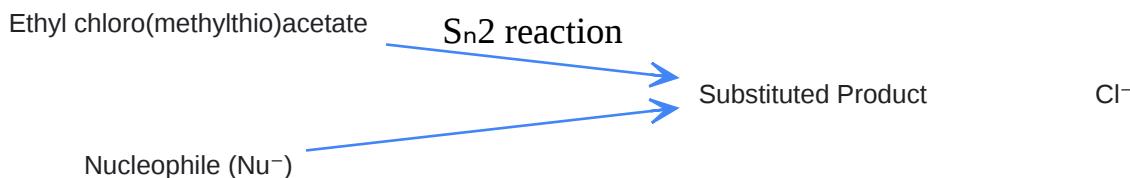
## Chemical Reactivity

The reactivity of **Ethyl chloro(methylthio)acetate** is primarily dictated by the interplay of its three functional groups: the ester, the  $\alpha$ -chloro substituent, and the  $\alpha$ -methylthio group.

### Nucleophilic Substitution at the $\alpha$ -Carbon

The chlorine atom at the  $\alpha$ -position to the carbonyl group is a good leaving group, making the  $\alpha$ -carbon susceptible to nucleophilic attack. This is a common feature of  $\alpha$ -halo esters.

General Reaction Scheme:



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Caption: Nucleophilic substitution at the  $\alpha$ -carbon of ECMA.

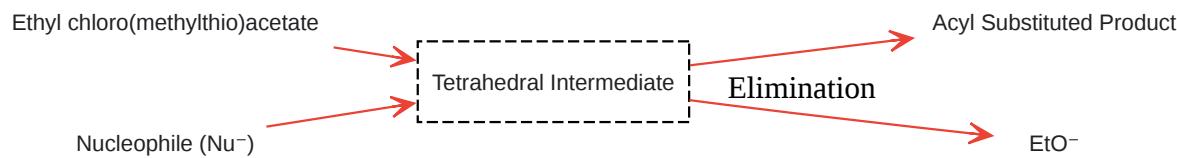
Common nucleophiles that can participate in this reaction include amines, alkoxides, thiolates, and carbanions. For instance, the reaction of ethyl chloroacetate with thiourea to form pseudothiohydantoin demonstrates the susceptibility of the  $\alpha$ -chloro position to nucleophilic attack by a sulfur nucleophile[3]. It is expected that **Ethyl chloro(methylthio)acetate** would undergo similar reactions.

A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a molecule with a chloro and a methylthio group, showed that the chloro group is readily displaced by various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxyde[4]. This further supports the expected reactivity of the chloro group in **Ethyl chloro(methylthio)acetate**.

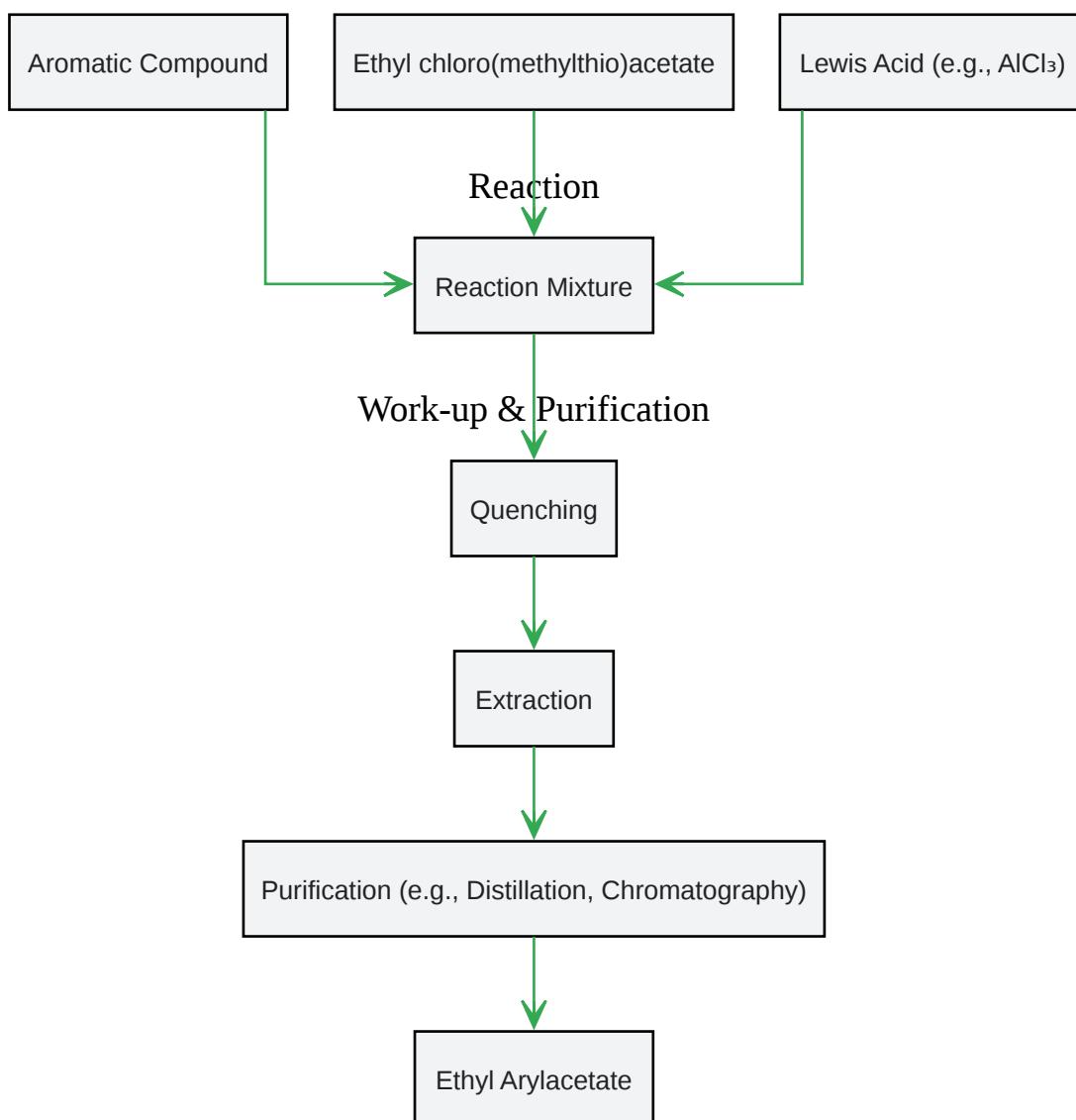
## Reactions at the Ester Carbonyl Group

The ester functional group in **Ethyl chloro(methylthio)acetate** can undergo nucleophilic acyl substitution. Thioesters are generally more reactive towards nucleophiles than their oxygenated ester counterparts[5][6]. This increased reactivity is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which makes the carbonyl carbon more electrophilic[5].

General Reaction Scheme:



### Reaction Setup



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Address: 3281 E Guasti Rd  
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